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Compound of Interest

Compound Name: 1,3-Dioctadecylurea

CAS No.: 4051-66-5

Cat. No.: B1598518

Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

1,3-dioctadecylurea, a long-chain aliphatic urea of interest in various research and industrial

applications, including pharmaceuticals and material science. This document is intended for

researchers, scientists, and drug development professionals, offering field-proven insights into

the nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR) spectroscopy, and

mass spectrometry (MS) data of this compound.

Introduction to 1,3-Dioctadecylurea and its
Spectroscopic Analysis
1,3-Dioctadecylurea (N,N'-distearylurea) is a symmetrical long-chain urea derivative. Its

molecular structure, characterized by a central urea moiety flanked by two C18 alkyl chains,

dictates its physical and chemical properties, such as its high melting point and low solubility in

common organic solvents. Spectroscopic analysis is indispensable for confirming the identity,

purity, and structural integrity of 1,3-dioctadecylurea. This guide delves into the expected

spectroscopic signatures of this molecule and the rationale behind their interpretation.

Caption: Molecular structure of 1,3-Dioctadecylurea.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 1,3-
dioctadecylurea. Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are relatively

simple, with signals corresponding to the different chemical environments of the protons and

carbons in the octadecyl chains and the urea linkage.

¹H NMR Spectroscopy
The proton NMR spectrum of 1,3-dioctadecylurea is dominated by the signals of the long alkyl

chains. The chemical shifts are influenced by the proximity of the protons to the electron-

withdrawing urea group.

Predicted ¹H NMR Data for 1,3-Dioctadecylurea:
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~5.4 - 5.8 Broad Singlet 2H -NH-

The protons on

the nitrogen

atoms of the

urea group are

expected to

appear as a

broad signal due

to quadrupole

broadening and

potential

hydrogen

bonding. The

chemical shift

can vary with

solvent and

concentration.

~3.1 - 3.3 Triplet 4H -NH-CH₂-

The methylene

group directly

attached to the

nitrogen is

deshielded by

the

electronegative

nitrogen atom,

causing its signal

to appear

downfield. It is

split into a triplet

by the adjacent

methylene group.

~1.4 - 1.6 Multiplet 4H -NH-CH₂-CH₂- This methylene

group is adjacent

to the deshielded

α-methylene
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group and shows

a complex

multiplet.

~1.2 - 1.4 Broad Singlet 60H -(CH₂)₁₅-

The bulk of the

methylene

groups in the

long alkyl chains

are in a similar

chemical

environment and

overlap to form a

large, broad

singlet.

~0.8 - 0.9 Triplet 6H -CH₃

The terminal

methyl groups of

the octadecyl

chains appear as

a triplet, split by

the adjacent

methylene group.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The

carbonyl carbon of the urea group is a key diagnostic signal.

Predicted ¹³C NMR Data for 1,3-Dioctadecylurea:
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Chemical Shift (δ, ppm) Assignment Rationale

~158 - 162 C=O

The carbonyl carbon of the

urea moiety is significantly

deshielded and appears at a

high chemical shift.

~40 - 42 -NH-CH₂-

The carbon atom directly

bonded to the nitrogen is

deshielded.

~32 -NH-CH₂-CH₂- The β-carbon to the nitrogen.

~29 - 30 -(CH₂)₁₄-

The majority of the methylene

carbons in the alkyl chain

resonate in this region.

~27 -CH₂-CH₂-CH₃

The methylene carbon

adjacent to the terminal methyl

group.

~22 -CH₂-CH₃
The penultimate methylene

carbon.

~14 -CH₃ The terminal methyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an excellent technique for identifying the functional groups present in 1,3-
dioctadecylurea. The urea group has several characteristic vibrational modes that are readily

identifiable.

Characteristic FTIR Absorption Bands for 1,3-Dioctadecylurea:
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Wavenumber (cm⁻¹) Vibration Description

~3330 - 3360 N-H Stretch

The stretching vibration of the

N-H bonds in the urea group.

This band is often broad due to

hydrogen bonding.

~2920 and ~2850 C-H Stretch

The asymmetric and

symmetric stretching vibrations

of the C-H bonds in the long

methylene chains, respectively.

These are typically strong

absorptions.

~1620 - 1640 C=O Stretch (Amide I)

The stretching vibration of the

carbonyl group in the urea

moiety is a very strong and

characteristic absorption.

~1550 - 1570 N-H Bend (Amide II)

The in-plane bending of the N-

H bonds coupled with C-N

stretching.

~1470 C-H Bend
The scissoring vibration of the

methylene groups.

~720 C-H Rock
The rocking vibration of long

methylene chains.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of 1,3-dioctadecylurea, which can be used to confirm its structure. Electron ionization (EI) is a

common method for analyzing such compounds.

The molecular ion peak ([M]⁺) for 1,3-dioctadecylurea (C₃₇H₇₆N₂O) is expected at a mass-to-

charge ratio (m/z) of 564.6. However, due to the lability of the molecule, the molecular ion peak

may be weak or absent. The fragmentation pattern is often more informative.
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Predicted Major Fragmentation Pathways for 1,3-Dioctadecylurea:

A common fragmentation pathway for N,N'-disubstituted ureas is the cleavage of the C-N bond,

leading to the formation of an isocyanate and an amine fragment. Another significant

fragmentation is the alpha-cleavage to the nitrogen atom.

[C37H76N2O]+•
m/z = 564.6

[CH3(CH2)17NHCO]+•
m/z = 296.3

C-N cleavage

[CH3(CH2)17NH2]+•
m/z = 270.3

C-N cleavage & H transfer

[CH3(CH2)17NCO]+•
m/z = 295.3

Rearrangement

[CH3(CH2)16CH=NH2]+
m/z = 268.3

α-cleavage

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways of 1,3-dioctadecylurea in mass

spectrometry.

Table of Predicted Fragment Ions:

m/z Proposed Fragment

564.6 [M]⁺ (Molecular Ion)

296.3 [CH₃(CH₂)₁₇NHCO]⁺

295.3 [CH₃(CH₂)₁₇NCO]⁺

270.3 [CH₃(CH₂)₁₇NH₂]⁺

268.3 [CH₃(CH₂)₁₆CH=NH₂]⁺
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Experimental Protocols
To obtain high-quality spectroscopic data for 1,3-dioctadecylurea, the following experimental

protocols are recommended.

NMR Spectroscopy Protocol
Sample Preparation: Due to the low solubility of 1,3-dioctadecylurea, a high-boiling

deuterated solvent such as DMSO-d₆ or deuterated chloroform (CDCl₃) with heating may be

necessary. Prepare a ~5-10 mg/mL solution in a 5 mm NMR tube.

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

signal dispersion.

¹H NMR Acquisition:

Acquire a standard one-pulse ¹H spectrum.

Set the spectral width to cover the range of -2 to 12 ppm.

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

Set a relaxation delay of 2-5 seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the range of 0 to 200 ppm.

A larger number of scans will be required due to the low natural abundance of ¹³C.

Use a relaxation delay of 5-10 seconds to ensure quantitative integration, if needed.

FTIR Spectroscopy Protocol
Sample Preparation:
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KBr Pellet: Mix a small amount of the sample (~1-2 mg) with dry potassium bromide (KBr)

(~100-200 mg) and press into a transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal. This method requires minimal sample preparation.

Data Acquisition:

Record the spectrum in the mid-IR range (4000-400 cm⁻¹).

Co-add at least 16 scans to improve the signal-to-noise ratio.

Record a background spectrum of the empty sample compartment (or clean ATR crystal)

and subtract it from the sample spectrum.

Mass Spectrometry Protocol
Sample Introduction:

Direct Insertion Probe (DIP): Introduce a small amount of the solid sample on a probe and

heat it directly in the ion source.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile

and thermally stable, it can be introduced via a GC. A high-temperature column and

injection port would be necessary.

Ionization: Use Electron Ionization (EI) at 70 eV.

Mass Analysis: Scan a mass range of m/z 50-600.

Caption: General experimental workflow for the spectroscopic analysis of 1,3-dioctadecylurea.

Conclusion
The spectroscopic data presented in this guide, based on established principles and analysis of

analogous compounds, provide a robust framework for the characterization of 1,3-
dioctadecylurea. The combination of NMR, FTIR, and mass spectrometry allows for
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unambiguous identification and structural verification. The provided protocols offer a starting

point for researchers to obtain high-quality data for their specific applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.

Contact
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